[1,1'-Biphenyl]-2,3,4-triol, also known as 4-Phenylpyrogallol, is an aromatic compound characterized by a biphenyl structure with three hydroxyl groups at the 2, 3, and 4 positions. Its molecular formula is , and it has a molecular weight of approximately 202.21 g/mol. This compound is notable for its potential applications in various fields, including pharmaceuticals and organic synthesis.
[1,1'-Biphenyl]-2,3,4-triol belongs to the class of organic compounds known as phenolic compounds. These compounds are characterized by the presence of one or more hydroxyl groups attached to an aromatic hydrocarbon structure. Specifically, biphenols are derivatives of biphenyl that contain two phenolic hydroxyl groups.
Several methods can be employed to synthesize [1,1'-Biphenyl]-2,3,4-triol:
The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yields and selectivity towards the desired triol product. Reaction monitoring can be performed using techniques such as thin-layer chromatography or high-performance liquid chromatography.
[1,1'-Biphenyl]-2,3,4-triol participates in various chemical reactions due to its reactive hydroxyl groups:
These reactions are typically facilitated by catalysts or specific reaction conditions that enhance the reactivity of the hydroxyl groups while minimizing side reactions.
The mechanism of action for [1,1'-Biphenyl]-2,3,4-triol often involves its role as an antioxidant due to its ability to donate hydrogen atoms from its hydroxyl groups. This process helps in scavenging free radicals and reducing oxidative stress in biological systems.
Studies have shown that compounds with multiple hydroxyl groups exhibit enhanced antioxidant activity compared to their monohydroxyl counterparts. The presence of three hydroxyl groups allows for effective interaction with reactive oxygen species.
[1,1'-Biphenyl]-2,3,4-triol has several scientific uses:
The versatility and reactivity of [1,1'-Biphenyl]-2,3,4-triol make it a valuable compound in both research and industrial applications.
[1,1'-Biphenyl]-2,3,3'-triol is a polyhydroxylated biphenyl derivative with the molecular formula C₁₂H₁₀O₃, consistent with other trihydroxybiphenyl isomers documented in PubChem [1] . The compound comprises two benzene rings connected by a central C–C bond, with hydroxyl (–OH) groups at positions 2 and 3 on one ring (Ring A) and position 3' on the adjacent ring (Ring B).
The systematic IUPAC name, [1,1'-Biphenyl]-2,3,3'-triol, follows biphenyl numbering conventions:
Alternative nomenclature includes:
Table 1: Nomenclature and Identifiers
| Classification | Identifier |
|---|---|
| IUPAC Name | [1,1'-Biphenyl]-2,3,3'-triol |
| Molecular Formula | C₁₂H₁₀O₃ |
| Canonical SMILES | OC1=C(C=CC=C1)C2=CC(=CC(=C2)O)O |
| Isomeric SMILES | OC1=C(C=CC=C1)C2=CC(=CC(=C2)O)O |
Note: SMILES notation reflects the unsymmetrical substitution pattern.
Constitutional Isomerism
The compound exhibits constitutional isomerism relative to other trihydroxybiphenyls. For example:
Atropisomerism
Restricted rotation about the biaryl C1–C1' bond may lead to axial chirality (atropisomerism) if steric hindrance between ortho-substituents creates a rotational barrier >100 kJ/mol [2] [6]. Key factors:
Table 2: Atropisomerism Potential in Biphenyl Triols
| Substitution Pattern | Steric Barrier | Stable Atropisomers? |
|---|---|---|
| 2,2'-Dihydroxy | High | Yes |
| 2,3,3'-Trihydroxy | Moderate | No (ambient temps) |
| 3,3',5-Trihydroxy | Low | No |
| 2,2',3,3'-Tetrahydroxy | Very High | Yes [4] |
Note: Based on steric profiles from [2] [6].
NMR Spectroscopy
While experimental NMR data for [1,1'-Biphenyl]-2,3,3'-triol is absent in the search results, predictions can be made using analogous biphenyls:
IR Spectroscopy
Key absorptions based on phenolic analogs [7]:
UV-Vis Spectroscopy
Extended conjugation and hydroxyl groups predict:
Table 3: Predicted Spectroscopic Signatures
| Technique | Key Signals |
|---|---|
| ¹H NMR | 3×OH signals (δ 5.2–9.2), 7×ArH signals |
| ¹³C NMR | 12 signals; C-OH at δ 140–155 ppm |
| IR | ν(O-H) 3200–3400 cm⁻¹; ν(C=C) 1480–1600 cm⁻¹ |
| UV-Vis | λ_max ~250 nm; shoulder ~280–300 nm |
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 91698-30-5
CAS No.: